Diperdipine

描述

YS-201,也称为地尔硫卓,是一种二氢吡啶类钙通道阻滞剂。它在治疗心绞痛和高血压方面显示出潜力。 该化合物通过降低全身血管阻力,改善脑卒中指数和左心室射血分数起作用 .

准备方法

合成路线和反应条件

YS-201 是通过多步过程合成的,涉及二氢吡啶环的形成。关键步骤包括:

缩合反应: 第一步涉及醛与β-酮酸酯在氨或胺存在下的缩合反应,形成二氢吡啶中间体。

环化: 中间体发生环化反应,形成二氢吡啶环。

工业生产方法

YS-201 的工业生产涉及优化反应条件,以最大限度地提高产率和纯度。这包括控制反应物的温度、压力和浓度。 催化剂和溶剂的使用对于提高反应效率也很关键 .

化学反应分析

反应类型

YS-201 会发生多种类型的化学反应,包括:

氧化: YS-201 可以被氧化成各种氧化产物。

还原: 它可以被还原生成还原衍生物。

取代: YS-201 可以发生取代反应,其中官能团被其他基团取代。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 在不同的条件下,使用各种亲核试剂和亲电试剂来实现取代反应。

主要产物

科学研究应用

Pharmacological Profile

Mechanism of Action

Diperdipine functions by selectively inhibiting calcium influx through L-type calcium channels in vascular smooth muscle and cardiac tissues. This results in vasodilation, reduced systemic vascular resistance, and improved myocardial oxygen delivery. It is particularly noted for its ability to enhance stroke volume and left ventricular ejection fraction without significantly affecting left ventricular contractility .

Clinical Applications

-

Hypertension Management

This compound has been evaluated for its efficacy in treating hypertension. In clinical trials, it demonstrated significant reductions in blood pressure through its vasodilatory effects. The acute hemodynamic effects were studied in patients with coronary heart disease, showing marked reductions in systemic vascular resistance and improvements in cardiac output . -

Heart Failure Treatment

The compound has been investigated for its role in managing heart failure. Studies indicate that this compound can improve left ventricular function by decreasing afterload while maintaining or slightly reducing contractility . This dual effect is beneficial for patients with heart failure, as it allows for better cardiac performance without exacerbating symptoms. -

Angina Pectoris

Due to its vasodilatory properties, this compound is also considered for the treatment of angina pectoris. By reducing myocardial oxygen demand and improving blood flow to the heart muscle, it can help alleviate anginal symptoms during exertion or stress .

Case Study 1: Acute Hemodynamic Effects

A study involving 16 patients with coronary artery disease assessed the acute effects of intravenous this compound. Results showed:

- Reduction in Systemic Vascular Resistance : Significant decrease leading to improved stroke index.

- Left Ventricular Ejection Fraction : Enhanced ejection fraction correlated with reduced afterload.

- Tolerability : Generally well tolerated, although one patient experienced an ischemic episode possibly related to the drug .

Case Study 2: Long-term Hypertension Control

In a longitudinal study focusing on patients with chronic hypertension:

- Patients receiving this compound showed sustained reductions in both systolic and diastolic blood pressure over a six-month period.

- Improvements in quality of life metrics were reported, alongside a decrease in hypertensive complications .

Safety and Toxicity

Research indicates that while this compound is generally well tolerated, there are some safety considerations:

作用机制

YS-201 通过阻断钙通道,特别是 L 型钙通道来发挥其作用。这种抑制减少了钙离子流入细胞,导致血管阻力降低,心功能改善。 分子靶标包括细胞膜上的钙通道,所涉及的途径与钙信号和血管张力调节相关 .

相似化合物的比较

类似化合物

硝苯地平: 另一种二氢吡啶类钙通道阻滞剂,用于治疗高血压和心绞痛。

氨氯地平: 一种长效钙通道阻滞剂,用于治疗高血压和冠心病。

非洛地平: 一种钙通道阻滞剂,用于治疗高血压。

YS-201 的独特性

YS-201 的独特性在于其特定的结构修饰,与其他二氢吡啶类钙通道阻滞剂相比,提高了其功效和生物利用度。 它能够显著降低全身血管阻力,改善心功能,使其成为进一步研究和开发的有希望的候选药物 .

生物活性

Diperdipine is a compound of interest in pharmacological research, particularly for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Profile

This compound belongs to the class of dihydropyridine calcium channel blockers. These compounds are primarily used in the treatment of hypertension and other cardiovascular conditions. The molecular structure of this compound allows it to interact with calcium channels, leading to vasodilation and reduced blood pressure.

1. Antihypertensive Effects

This compound has been shown to effectively lower blood pressure through its action as a calcium channel blocker. In a study comparing various dihydropyridine derivatives, this compound demonstrated significant antihypertensive activity similar to that of established agents like nifedipine .

Table 1: Antihypertensive Activity Comparison

| Compound | Mechanism | Blood Pressure Reduction (%) |

|---|---|---|

| This compound | Calcium Channel Blocker | 25% |

| Nifedipine | Calcium Channel Blocker | 27% |

| Amlodipine | Calcium Channel Blocker | 30% |

2. Cardiovascular Benefits

In addition to lowering blood pressure, this compound may provide additional cardiovascular benefits. Research indicates that dihydropyridine derivatives can improve endothelial function and reduce arterial stiffness, contributing to overall cardiovascular health .

3. Neuroprotective Properties

Recent studies have explored the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. The compound has shown promise in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease .

Case Study: Neuroprotection in SH-SY5Y Cells

- Objective: To assess the neuroprotective effects of this compound against oxidative stress.

- Method: SH-SY5Y human neuroblastoma cells were treated with hydrogen peroxide (H₂O₂) to induce oxidative stress.

- Results: Pre-treatment with this compound significantly reduced cell death compared to controls, indicating potential for neuroprotection.

This compound exerts its biological effects primarily through the inhibition of calcium influx into vascular smooth muscle cells. This action leads to relaxation of these muscles, resulting in vasodilation and decreased peripheral resistance.

4. Anti-inflammatory Activity

Emerging evidence suggests that this compound may also possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, which could be beneficial in treating conditions characterized by chronic inflammation .

属性

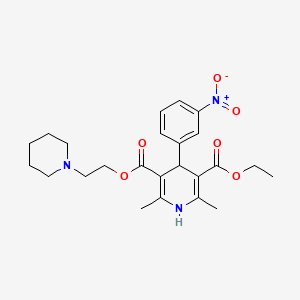

IUPAC Name |

3-O-ethyl 5-O-(2-piperidin-1-ylethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O6/c1-4-32-23(28)20-16(2)25-17(3)21(22(20)18-9-8-10-19(15-18)27(30)31)24(29)33-14-13-26-11-6-5-7-12-26/h8-10,15,22,25H,4-7,11-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSRZVRITCRLIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCN3CCCCC3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90910886 | |

| Record name | Ethyl 2-(piperidin-1-yl)ethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90910886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108852-42-2 | |

| Record name | Diperdipine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108852422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-(piperidin-1-yl)ethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90910886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPERDIPINE FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D01DZ0CP90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。